5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide
Overview
Description
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide is Factor Xa (fXa) . Factor Xa is a key enzyme in the blood coagulation cascade, playing a crucial role in the conversion of prothrombin to thrombin, which in turn leads to the formation of a blood clot .
Mode of Action
This compound acts as an inhibitor of Factor Xa . By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots .
Biochemical Pathways
The compound affects the blood coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, it disrupts this cascade, preventing the formation of thrombin and, consequently, a blood clot .
Result of Action
The inhibition of Factor Xa by this compound results in a reduction in blood clot formation . This can be beneficial in conditions where there is a risk of excessive clotting, such as in certain cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with blood clotting factors such as Xa and XIa, exhibiting inhibitory properties . These interactions are crucial for understanding its potential therapeutic applications, particularly in the treatment of coagulation disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit necroptosis, a form of programmed cell death, which is relevant in the context of inflammatory diseases, neurodegenerative diseases, and cancers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as blood clotting factors, by binding to their active sites and preventing their normal function . This inhibition can lead to changes in gene expression and cellular responses, highlighting its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard storage conditions, maintaining its efficacy over extended periods . Long-term studies have indicated that it can sustain its inhibitory effects on target enzymes without significant degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . Understanding these dosage effects is crucial for determining safe and effective therapeutic windows.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s metabolism is essential for its clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it needs to be in the right cellular context to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated ketones under acidic conditions to form the thiazole ring, followed by cyclization to form the pyrrolo[3,4-d]thiazole core . The hydrobromide salt is then formed by treating the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride: Similar in structure but with a chloride counterion instead of bromide.
2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide: Contains a phenyl group, which can alter its biological activity and chemical properties.
Uniqueness
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide is unique due to its specific combination of nitrogen and sulfur atoms within a fused ring system, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and chemical research.
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.BrH/c1-4-5(2-6-1)8-3-7-4;/h3,6H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQTYFGTCINSQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)SC=N2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593813 | |
Record name | 5,6-Dihydro-4H-pyrrolo[3,4-d][1,3]thiazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-65-2 | |
Record name | 5,6-Dihydro-4H-pyrrolo[3,4-d][1,3]thiazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.